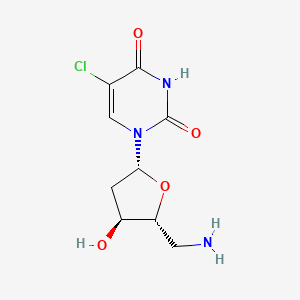
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidine ring, and functional groups such as an amino group and a hydroxyl group. Its distinct chemical structure makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
准备方法
The synthesis of 1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of an aldehyde intermediate with an amine source.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving a suitable diamine and a carbonyl compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions to form corresponding substituted derivatives.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid metabolism or enzyme inhibition.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s functional groups allow for its incorporation into polymeric materials, potentially enhancing their mechanical and chemical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions involving nucleic acids and proteins.
作用机制
The mechanism of action of 1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or nucleic acids. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidine ring can intercalate with nucleic acids, affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione can be compared with similar compounds such as:
5-Chloro-2,4-dioxopyrimidine: Lacks the tetrahydrofuran ring and aminomethyl group, making it less versatile in terms of chemical reactivity.
1-(5-Hydroxymethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione:
1-(5-Aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-bromo-1H-pyrimidine-2,4-dione: Substitution of chlorine with bromine can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups and ring systems, providing a versatile platform for chemical modifications and applications.
属性
CAS 编号 |
58349-31-8 |
|---|---|
分子式 |
C9H12ClN3O4 |
分子量 |
261.66 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12ClN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
InChI 键 |
ZUOJXVJGDQGXDX-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CN)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


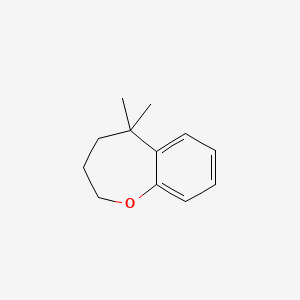
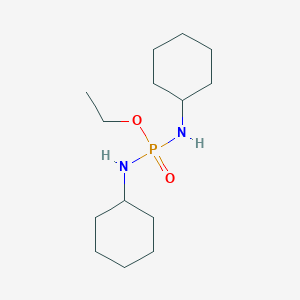
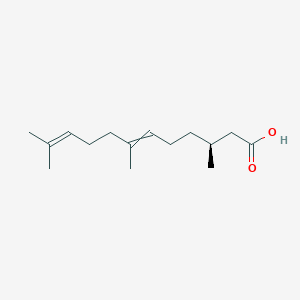

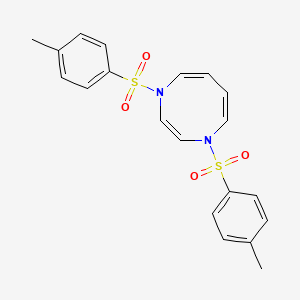
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

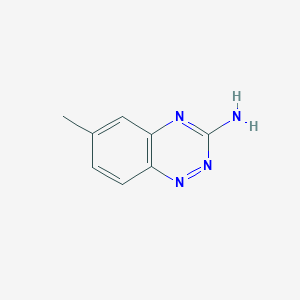
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
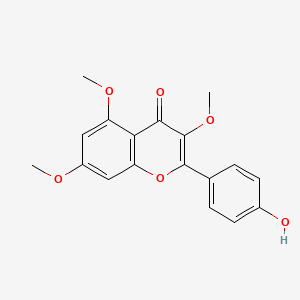

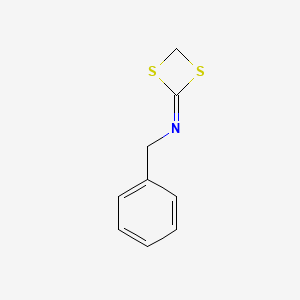
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

